molecular formula C19H18N6O3 B11038346 1-acetyl-4'-amino-6'-[(2-methoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

1-acetyl-4'-amino-6'-[(2-methoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

Cat. No.: B11038346
M. Wt: 378.4 g/mol
InChI Key: BAEDAUZBGYPMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

1'-acetyl-2-amino-6-(2-methoxyanilino)spiro[1H-1,3,5-triazine-4,3'-indole]-2'-one

InChI

InChI=1S/C19H18N6O3/c1-11(26)25-14-9-5-3-7-12(14)19(16(25)27)23-17(20)22-18(24-19)21-13-8-4-6-10-15(13)28-2/h3-10H,1-2H3,(H4,20,21,22,23,24)

InChI Key

BAEDAUZBGYPMDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC=C4OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.